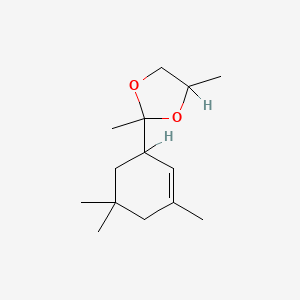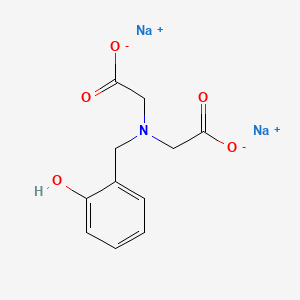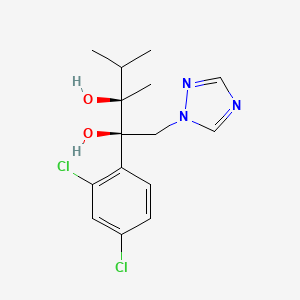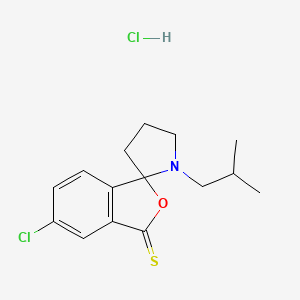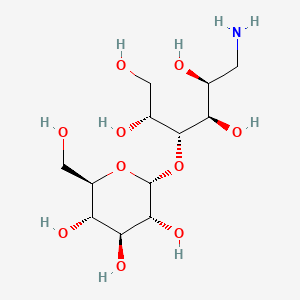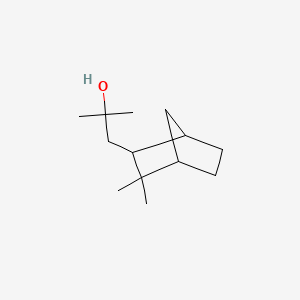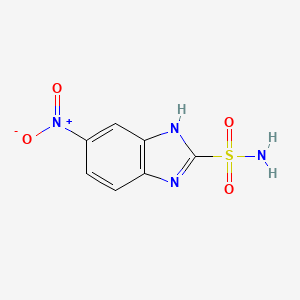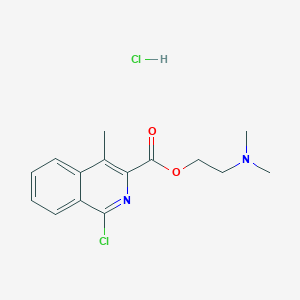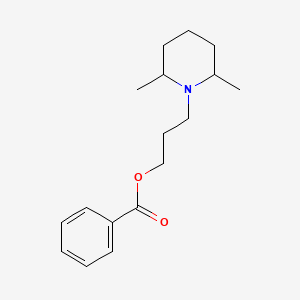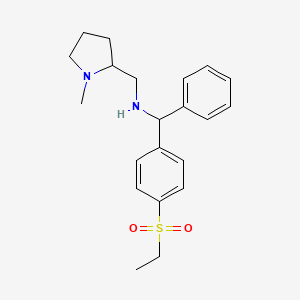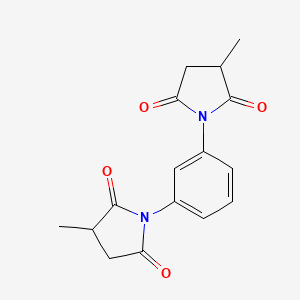
1,1'-(1,3-Phenylene)bis(3-methylpyrrolidine-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside involves a multi-step process. Initially, D-arabinofuranoside and p-nitrobenzoic acid undergo a condensation reaction to form 1-O-(4-nitrobenzoic acid)-D-arabinofuranoside. This intermediate is then esterified with tribenzyl alcohol to produce the final target compound .
Chemical Reactions Analysis
2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form an amine group, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside can be compared with other similar compounds such as:
- 2,3,5-tri-O-benzyl-1-O-[(4-methylphenyl)carbonyl]-alpha-D-arabinofuranoside
- 2,3,5-tri-O-benzyl-1-O-[(4-chlorophenyl)carbonyl]-alpha-D-arabinofuranoside
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique properties of 2,3,5-tri-O-benzyl-1-O-[(4-nitrophenyl)carbonyl]-alpha-D-arabinofuranoside, such as the presence of the nitro group, make it distinct and potentially more reactive in certain chemical and biological contexts .
Properties
CAS No. |
51265-22-6 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-methyl-1-[3-(3-methyl-2,5-dioxopyrrolidin-1-yl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O4/c1-9-6-13(19)17(15(9)21)11-4-3-5-12(8-11)18-14(20)7-10(2)16(18)22/h3-5,8-10H,6-7H2,1-2H3 |
InChI Key |
WVUFVHFNYVURHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


